Fmoc-(R)-2-tetrahydroisoquinoline acetic acid
Overview
Description
Fmoc-®-2-tetrahydroisoquinoline acetic acid is a derivative of 2-tetrahydroisoquinoline acetic acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a base-labile protecting group that facilitates the stepwise assembly of peptides by protecting the amino group during the coupling reactions and being easily removed under mild basic conditions .
Mechanism of Action
Target of Action
The primary target of Fmoc-®-2-tetrahydroisoquinoline acetic acid, also known as ®-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, is the amino group of an activated incoming amino acid during peptide synthesis . This compound plays a crucial role in the protection of the amino group, which is a mandatory requirement in chemical peptide synthesis .
Mode of Action
Fmoc-®-2-tetrahydroisoquinoline acetic acid interacts with its target by acting as a base-labile protecting group . The compound’s mode of action involves the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine . This is followed by a subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate, which is immediately trapped by the secondary amine to form stable adducts .
Biochemical Pathways
Fmoc-®-2-tetrahydroisoquinoline acetic acid is involved in the biochemical pathway of peptide synthesis. It plays a significant role in the assembly of glycopeptides, which are molecules containing a carbohydrate domain and a peptide domain . The compound is used in the stereoselective synthesis of N- and O-glycosylated amino acids, which are building blocks for use in solid-phase glycopeptide synthesis .
Result of Action
The result of Fmoc-®-2-tetrahydroisoquinoline acetic acid’s action is the successful protection of the amino group during peptide synthesis, allowing for the efficient assembly of peptides . This includes peptides of significant size and complexity, making it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-®-2-tetrahydroisoquinoline acetic acid can be influenced by various environmental factors. For instance, the quality of the solvent used, particularly N,N-dimethylformamide (DMF), can significantly impact the reproducibility of peptide synthesis . Furthermore, the compound’s stability and efficacy can be affected by the presence of other reactive species during the cleavage of the peptide from the support .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group of ®-2-tetrahydroisoquinoline acetic acid with the Fmoc group. This can be achieved using Fmoc-chloroformate or Fmoc-succinimidyl carbonate as the protecting agents. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of Fmoc-®-2-tetrahydroisoquinoline acetic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of this compound. The process involves anchoring the C-terminal amino acid to a resin, followed by sequential deprotection and coupling steps to build the desired peptide chain .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-2-tetrahydroisoquinoline acetic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of 20% piperidine in DMF.
Coupling Reactions: The protected amino acid can participate in peptide bond formation through nucleophilic attack on activated carboxyl groups, facilitated by coupling reagents such as HBTU, HATU, or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, HATU, DIC in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide chain when used in peptide synthesis .
Scientific Research Applications
Fmoc-®-2-tetrahydroisoquinoline acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: For the design and synthesis of therapeutic peptides and vaccines.
Industry: In the production of peptide-based materials and bioconjugates
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Other amino acids protected by the Fmoc group, such as Fmoc-phenylalanine, Fmoc-lysine, etc.
Boc-protected amino acids: Amino acids protected by the tert-butyloxycarbonyl (Boc) group, such as Boc-phenylalanine, Boc-lysine, etc.
Uniqueness
Fmoc-®-2-tetrahydroisoquinoline acetic acid is unique due to its specific structure, which includes the tetrahydroisoquinoline moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of peptides with specific biological activities .
Properties
IUPAC Name |
2-[(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHEOMLCMDTDW-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426583 | |
Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332064-67-2 | |
Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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